Fmoc-D-Lys-Oall HCl

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

prop-2-enyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCYYPRTIQUQJP-VZYDHVRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure and synthesis of Fmoc-D-Lys-Oall HCl

An In-Depth Technical Guide to Fmoc-D-Lys-Oall HCl: Structure, Synthesis, and Applications in Advanced Peptide Chemistry

Abstract

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-D-lysine allyl ester hydrochloride (this compound), a specialized amino acid derivative for advanced applications in peptide synthesis and drug development. We will dissect its unique structural features, which include a base-labile Nα-Fmoc group for backbone elongation, a palladium-labile C-terminal allyl ester for orthogonal carboxyl protection, and a reactive primary amine on the lysine side chain. This guide details a strategic, multi-step synthesis, outlines rigorous analytical methods for characterization, and explores its applications in bioconjugation, drug delivery systems, and the construction of complex peptide architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage sophisticated building blocks to achieve precise control over peptide and protein design.

The Principle of Orthogonal Protection in Peptide Synthesis

Modern peptide chemistry hinges on the concept of orthogonal protection, a strategy that allows for the selective removal of one class of protecting groups in the presence of others by using specific, non-interfering chemical conditions. This principle is fundamental to the synthesis of complex peptides, including those with branched structures, cyclic motifs, or post-translational modifications.

The most prevalent strategy in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. It relies on:

-

The Nα-Fmoc group: A temporary protecting group for the alpha-amine, which is cleaved by a base (typically piperidine) to allow for sequential peptide bond formation[1].

-

Acid-labile side-chain protection: Groups like tert-butyl (tBu), Boc, and Trityl (Trt) protect reactive side chains and are removed simultaneously at the end of the synthesis with strong acid (e.g., trifluoroacetic acid, TFA)[2].

To achieve more intricate molecular designs, a third layer of orthogonality is often required. Allyl-based protecting groups, such as Allyloxycarbonyl (Alloc) for amines and Allyl (All) esters for carboxylic acids, provide this versatility. These groups are stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu removal. Instead, they are selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger[3][4][5]. This compound is a reagent that masterfully combines these chemical principles into a single, versatile building block.

Physicochemical Properties and Structural Elucidation

The unique reactivity and application of this compound stem directly from its distinct molecular architecture. Each component of the molecule serves a specific and independent chemical purpose.

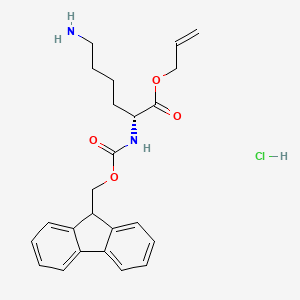

Caption: Chemical Structure of this compound.

Key Structural Features:

-

D-Chiral Center: The use of the D-enantiomer is significant for designing peptides with altered enzymatic stability or specific conformational properties, as natural proteases typically recognize L-amino acids.

-

Nα-Fmoc Group: Provides the standard, base-labile protection essential for stepwise Fmoc-SPPS.

-

C-Terminal Allyl Ester (Oall): This group protects the carboxylic acid. Its key advantage is its stability to both acidic and basic conditions used in standard SPPS, allowing for orthogonal deprotection via palladium(0) catalysis[5].

-

Free ε-Amino Group: Unlike its common counterpart, Fmoc-D-Lys(Alloc)-OH, the side-chain amine in this molecule is unprotected and available for chemical modification. It is presented as a hydrochloride salt to improve the compound's stability and handling characteristics, preventing unwanted side reactions of the free amine.

| Property | Value |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-D-lysine allyl ester hydrochloride |

| Synonyms | This compound[6][7] |

| CAS Number | 1272754-92-3[6][7] |

| Molecular Formula | C₂₄H₂₉ClN₂O₄[6][7] |

| Molecular Weight | 445.0 g/mol [6] |

| Appearance | White to off-white crystalline powder[6] |

| Purity | Typically ≥99% (HPLC)[6] |

| Optical Rotation | [α]²⁰D = +14 ± 2° (c=1 in MeOH)[6] |

| Storage | 0-8 °C[6] |

Critical Distinction: this compound vs. Fmoc-D-Lys(Alloc)-OH

It is imperative to distinguish this compound from the more commonly encountered Fmoc-D-Lys(Alloc)-OH.

-

This compound: The allyl group protects the carboxyl terminus as an ester. The side-chain (ε) amine is free and nucleophilic. This building block is used to introduce a D-lysine with an already modified side chain or for specific C-terminal chemistries.

-

Fmoc-D-Lys(Alloc)-OH: The allyloxycarbonyl (Alloc) group protects the side-chain (ε) amine . The carboxyl terminus is a free acid, ready for standard peptide coupling. This derivative is used to incorporate a lysine into a growing peptide chain, with the intention of deprotecting and modifying the side chain later while the peptide is still on the resin[8][9].

Synthesis and Purification

The synthesis of this compound is a multi-step process requiring precise control over protecting group chemistry. The strategy is designed to build the final molecule by sequentially modifying a readily available, fully protected lysine precursor.

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol

This protocol describes a logical and field-proven pathway for the synthesis of this compound.

Step 1: Allyl Esterification of Nα-Fmoc-Nε-Boc-D-lysine

-

Rationale: The synthesis begins with a commercially available, orthogonally protected D-lysine. The carboxylic acid is converted to an allyl ester. Using a mild base like cesium carbonate (Cs₂CO₃) with allyl bromide is an effective method that minimizes side reactions.

-

Methodology:

-

Dissolve Nα-Fmoc-Nε-Boc-D-lysine (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add cesium carbonate (1.5 eq) to the solution and stir for 20 minutes at room temperature to form the carboxylate salt.

-

Add allyl bromide (1.2 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude allyl ester intermediate.

-

Step 2: Selective Deprotection of the Nε-Boc Group

-

Rationale: This step leverages the core principle of orthogonality. The acid-labile Boc group is removed using TFA, which does not affect the base-labile Fmoc group or the palladium-labile allyl ester[2]. This selectively liberates the side-chain amine.

-

Methodology:

-

Dissolve the crude intermediate from Step 1 in a solution of 20-25% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can be used to ensure complete removal of residual acid.

-

Step 3: Formation of the Hydrochloride Salt

-

Rationale: The resulting free amine is converted to its hydrochloride salt to enhance stability, improve its crystalline nature, and make it easier to handle as a solid powder.

-

Methodology:

-

Dissolve the residue from Step 2 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

-

Purification: The final product can be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) to achieve high purity.

| Step | Key Reagents | Purpose |

| 1. Esterification | Allyl bromide, Cs₂CO₃, DMF | Protects the carboxylic acid as a Pd(0)-labile allyl ester. |

| 2. Deprotection | Trifluoroacetic acid (TFA), DCM | Selectively removes the acid-labile Nε-Boc group. |

| 3. Salt Formation | HCl in ether | Converts the free ε-amine to a stable hydrochloride salt. |

Analytical Characterization and Quality Control

Verifying the identity, purity, and stereochemical integrity of this compound is critical for its successful application. A combination of chromatographic and spectroscopic techniques provides a self-validating system of quality control.

| Analysis Technique | Expected Result / Purpose |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating ≥99% purity[6]. Establishes the purity profile of the final compound. |

| Mass Spectrometry (MS) | Detection of the correct molecular ion peak (m/z for [M+H]⁺ corresponding to C₂₄H₂₉N₂O₄⁺). Confirms the molecular weight. |

| ¹H NMR Spectroscopy | Presence of characteristic signals: aromatic protons (δ ~7.2-7.8 ppm) for the Fmoc group; vinyl protons (δ ~5.2-6.0 ppm) for the allyl group; and specific resonances for the lysine backbone and side chain. Confirms the chemical structure. |

| Polarimetry | A specific optical rotation value ([α]²⁰D = +14 ± 2°), confirming the D-configuration and enantiomeric purity[6]. |

Strategic Applications in Research and Drug Development

The unique structure of this compound makes it a powerful tool for applications beyond linear peptide synthesis.

-

Pre-Synthesis Side-Chain Modification: The primary application is the ability to modify the ε-amino group before the building block is used in synthesis. A fluorescent label, a biotin tag, a cytotoxic drug payload, or a PEG chain can be conjugated to the side-chain amine in solution. The resulting custom derivative can then be incorporated into a peptide sequence using standard Fmoc-SPPS protocols. This approach offers superior control and characterization of the modification compared to on-resin methods.

-

Drug Delivery and Bioconjugation: This building block is valuable in the development of advanced drug delivery systems[6]. For example, a peptide-drug conjugate (PDC) can be synthesized where the drug is attached to the lysine side chain. The resulting Fmoc-D-Lys(Drug)-Oall derivative can then be used in SPPS to build a targeting peptide.

-

Orthogonal C-Terminal Deprotection: The C-terminal allyl ester enables unique synthetic strategies. A fully protected peptide can be synthesized on a resin, after which the allyl ester is selectively removed on-resin using Pd(0) catalysis. This exposes a C-terminal carboxylic acid that can be used for on-resin cyclization (head-to-tail) or fragment condensation.

Conclusion

This compound is more than a standard protected amino acid; it is a strategic tool for chemists and drug developers. Its unique arrangement of orthogonal protecting groups—a base-labile Fmoc group, a palladium-labile allyl ester, and a reactive ε-amino group—provides a level of synthetic flexibility that is essential for creating sophisticated peptide-based molecules. By enabling precise, pre-synthesis modification of the lysine side chain and offering an orthogonal route for C-terminal activation, this reagent opens pathways to novel peptide-drug conjugates, advanced biomaterials, and complex molecular probes. A thorough understanding of its structure, synthesis, and strategic application empowers researchers to push the boundaries of modern peptide science.

References

- CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from CEM Corporation website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8lLtA5YK-CfmYHgajhn3-vwl9W6_z7yg5_XVrpT5Y7DWJ7BJISEppN-4q_NFlBeVf2ZLEoOC4CnNftWZbFCAbORjevguSVIuibSaDGDtSPkZxHNqX6kBpAnt_WR_V3C7Qh4Am27MTY1UbzAgU_R1X-X2NCEN3KjiRvwOGpDX5WkILFz7zM_IGlBaalb4anVHxgRvYsMurXWvAkW0lYdWHje2mTHfaiC1j0sOQh0RUbsvbt4Hr]

- PPMC. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from University of Pennsylvania website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxf4QeAlsJLXaSJEsF8804RpT_Nv7ATTxGgbKNZAGeyxgiTiKR1yKO-JX72tCDYZGb753WDGdQQIcaNAnlCi0KGwZPDRh05GEQiaHATWNhZRB_FM0qAG0ALNrlxBct9x1Z7Qn7X1UOMz0MfgbxXHddKc7IZbtOsxvIUPQN2xvv7QlQb-592tGpQf5t0r0_jlW6Q7OK__FmgJP2h9DWxQAePpKz9WRYHx34M3SfVhC2Aqsw--oPIkpsVZbiVpAhn6Q=]

- Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from Biotage website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHenhFK4nu90t9G3OM4XHS9mjrbdPknKRU55EhVmrZrLlFT8N_sQNxv6qtsQcUXzU4UbP299MabDxVIkYcCjya8ZOX6xFvTpF4zh_d-rrW9-2KvVLlu54S65u_HHXhTWCzFvDxxxbB38UQPoKXmYY_V_H3rVnUAfk8Ohr3L6W37OPMVm6mdDrNOD_yhMm2d5SIwFVfrZMTlR9qDQufwvdBaGRs=]

- Peptide Synthesis. (n.d.). Fmoc-D-Lys(Alloc)-OH: Your Key to Advanced Peptide Synthesis. Retrieved from a peptide synthesis reagent supplier website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMcFAQ2afV5EdTX07JxeT-1zKU7G_mMcn-V4AYq7IL-iNLzGYLgt7BFDsbPhtIm-mdyGPsurkN3Y_R13jWIBA1dIgeBqW2CI2a6FXQcgdUZ9rGDyPbYD5Ibqd7-ZWxQzRwsCFU0wjkfT3HbOoyxTIynVRy86218g85N98ZklDNrbgxto9rWkki9OOFdlT-bvOo-NsyxmWpCr0XHpQOmSFYmePLjd8ZyI4JVdRjuw==]

- Chem-Impex International. (n.d.). Nα-Fmoc-D-lysine allyl ester hydrochloride. Retrieved from Chem-Impex website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4KHqrvncZTcKDXvnP7voGA7sj54iAB71nO2konvzhqhf0TR0fvjQimWfcolHp4vz56J_3D0cGgJA9WZs-pf7AaGrWt3CtWCJ78aq7PDPc7OKmi6WJc3bNVLO2HkrivgWfJrc=]

- Aapptec. (n.d.). Fmoc-D-Lys(Aloc)-OH [214750-75-1]. Retrieved from Aapptec website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZW4mLRDv55jd1gTGLmUiZKJrvtkFz2yuJZtA65hT1de1CllXIQmE9BPD7aa-vS5LXwU5DZIpxEeSGLhWc2jvlqvXfvW94ndKc1G-aAeCueYJflWhufNlFkrcKfDFGJweZ3RDcDTesEErrgxSgHqOAzndrdjkLXGJf]

- ChemicalBook. (2025). FMOC-LYS(ALOC)-OH. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET_9eKkVi1gxKt1OTbhpo4HvRC_sgSGBqjEn7DcPNmQlBICovXSa65KbWavDinYxoUmrA9yhpQBFgLBMpylZcfmxp0OAhAk_wHc8HqTT5Otd04b9lzkQHdtmN5mBnVEE33wj7-WXMR5NdI9P6YzaufUSvMibgCBXtvoh9-J94PqQ==]

- Sigma-Aldrich. (n.d.). Fmoc-Lys(Alloc)-OH. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkBpg4r-ZUxvr1JKjbJpu4sqSXU4TClqMJRaUxKGtXLlUo5kQhiaFP_JcameKfypsV_VRYQ2TXJ2UJP4YwJ3Yuu6jjURJXTl4ZV7sqFqj0NTKq5TkS7QB_6iQsV9-2PRegbHWXY71Pp2bd7t3kVyWqWQkh]

- Bapeks. (n.d.). Fmoc-D-Lys-OAll.HCl. Retrieved from Bapeks website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdLFI647WFb-0j9-s5ljwDFIAGHQSDA1O2yEwa6HiiW9RLE1yLN1YikBgltMy2K153qT8wISTE66f6U6XnPFoZNGi1-7kuulEhOY9SC2c3CzXuVIK6iyosA2bIJdqptK76czwa]

- PubChem. (n.d.). N-alpha-Fmoc-D-lysine allyl esterHCl*. CID 74890025. Retrieved from National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSZk7erd3JBk4aENODrP2xyH7LfFUigevO8HcYtoQ6_wJ3lDB4lFsO9WJqpVZlCW19I_V2AJoqes6Tg8gj3NisfH1cRr8fX_9m44iVd2Chpo29dJEQzWE4FK-xTT5-DCXQF5PBe4An5qpHJO8bR0F1gKLYfezX8SG7YMCQmfuGxn6W6b6Y0KdLeV8=]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of FMOC-D-LYS-OH HCl in Modern Peptide Synthesis. Retrieved from a chemical supplier website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrM9UmOkQGz-c3nFN7R_Ix4UNd2qqz32ZaSvCaop0dBPFsMq6r3uyB-6MXBJ4oDsaqLvGYlBKCsbUPFKqOgg0Hr2Y1xiZhNc4hiYQTx0HGocZET9CbxcnEBWiazXzoZpfYuBcnxupC7WFamPCzXzJHUz8P8TD10VpCSD7VmPohcLd1ocuDcmJRl40x0ZZiPZ9ikwnYa8tMhlNy6rHucApH0rthwCJsod97jUZ_v8Ufj1KRFOB9XglmBw==]

- AAPPTec. (n.d.). Fmoc-D-Lys-OH HCl [201002-47-3]. Retrieved from AAPPTec website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3SpQSKApfNPX2F3AbFjdQ6A0jEwNtkCq6YuziqaWndVCEjZwPvha45pw-gkKtC-gCizmALrOo5s_VebbTcrrZCV_SG82tfTSmExxrOAtfKQD2k4-JU6lpF83UWxlxrflpDfXqtmzKlz-TNuUwEWFN1aM48ReXBHKU]

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec website. [https://vertexaisearch.cloud.google.

- Sigma-Aldrich. (n.d.). Fmoc-Lys(Alloc)-OH Novabiochem. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0t57y8_-O9JNSiSl7XQ9NDAeU9qCs34zJ71zpM_FCzheDKqd-GV6N_kJB4ifYxH8Mkk522jJ5C6tFgoHKcf8nxzWH78MpsHWv1f46YTYwRVGnKmEC2fCQsGrixjJTpTwYz9AmXFC37sGt_sseY8w=]

- Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from a life sciences company website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDWJoBi3gyacl7XGG1NWvcx7RQ6fNfAHHoZMoDSIRaPBnHp_BdFwCszkjiTkRgU3OX_m0CgS4-pVB1LPlL1gAFKXlXzKkE3lROQAxjchwFuo4r1pJWe3_xDF-RkaGiw8H2IENLyfyKLimPDGkGsMnyUWl6Y0ZnoDjXw5xSJeOk8dUnh2jma4s=]

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. kohan.com.tw [kohan.com.tw]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. biotage.com [biotage.com]

- 6. chemimpex.com [chemimpex.com]

- 7. N-alpha-Fmoc-D-lysine allyl ester*HCl | C24H29ClN2O4 | CID 74890025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Fmoc-D-Lys-Oall HCl: A Versatile Building Block in Modern Peptide Synthesis

This guide provides an in-depth exploration of Nα-(9-Fluorenylmethoxycarbonyl)-D-lysine allyl ester hydrochloride (Fmoc-D-Lys-Oall HCl), a key reagent for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, strategic applications in peptide synthesis, and detailed protocols for its effective use. This document aims to bridge theoretical knowledge with practical, field-proven insights to empower innovation in peptide chemistry.

Introduction: The Strategic Advantage of this compound

In the intricate world of peptide synthesis, the choice of building blocks is paramount to achieving the desired sequence, purity, and functionality. This compound emerges as a highly valuable derivative of D-lysine, offering a unique combination of protecting groups that facilitate complex peptide architectures. Its utility lies in the orthogonal protection strategy afforded by the base-labile Fmoc group on the α-amine and the palladium-labile allyloxycarbonyl (Alloc) group on the side-chain amine. The incorporation of a D-amino acid can significantly enhance the proteolytic stability of the resulting peptide, a critical attribute for therapeutic candidates.[1]

This guide will provide a comprehensive overview of this compound, from its fundamental physicochemical properties to its application in Solid-Phase Peptide Synthesis (SPPS). We will explore the mechanistic basis for the selection and removal of its protecting groups and provide a detailed, step-by-step protocol for its incorporation into a peptide chain, including the selective deprotection of the Alloc group for subsequent side-chain modification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₉ClN₂O₄ | [2][3] |

| Molecular Weight | 444.95 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| CAS Number | 1272754-92-3 | [2][3] |

| Storage | 0-8 °C | [2] |

The Orthogonal Protection Strategy: Fmoc and Alloc

The power of this compound lies in its orthogonal protecting group scheme, which allows for the selective deprotection of either the α-amine or the side-chain amine.[6][7][8] This capability is fundamental for the synthesis of branched or cyclic peptides and for site-specific labeling or conjugation.[9]

-

The Fmoc Group (Nα-protection): The 9-fluorenylmethoxycarbonyl group is a base-labile protecting group, typically removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF).[3][10] Its removal under mild basic conditions preserves the acid-labile side-chain protecting groups and the linkage to the solid support in standard Fmoc-based SPPS.[10][11]

-

The Alloc Group (Nε-protection): The allyloxycarbonyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for the final cleavage of the peptide from the resin.[6] It is selectively removed by treatment with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane.[2][12] This unique cleavage condition allows for the unmasking of the lysine side-chain amine at any desired point during the synthesis for further modification.

The following diagram illustrates the orthogonal deprotection strategy:

Caption: SPPS workflow for this compound.

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Coupling of this compound:

-

In a separate vial, dissolve 3-4 equivalents of this compound and a slightly lower equivalence of a coupling agent (e.g., HCTU) in DMF.

-

Add 6-8 equivalents of a base (e.g., DIPEA) to the activation mixture.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

-

Selective Alloc Deprotection (Optional):

-

Wash the peptide-resin with DCM.

-

Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1-0.2 equivalents) and phenylsilane (10-20 equivalents) in DCM.

-

Add the solution to the resin and react for 30-60 minutes under an inert atmosphere. Repeat this step.

-

Thoroughly wash the resin with DCM and DMF.

-

-

Side-Chain Modification (Optional): Couple the desired molecule to the now-free lysine side-chain amine using appropriate coupling chemistry.

-

Final Cleavage and Deprotection:

-

After completing the synthesis, wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups. [3]10. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. [3] * Collect the peptide precipitate by centrifugation.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analytical Characterization

The identity and purity of the final peptide containing the D-lysine residue should be confirmed using standard analytical techniques:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the synthesized peptide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used. Higher-energy collisional dissociation (HCD) tandem mass spectrometry can be employed to characterize D-amino acid-containing peptides. [13]* Amino Acid Analysis: To confirm the amino acid composition and the presence of D-lysine.

-

Ion Mobility Spectrometry (IMS): This technique can be used to localize the position of D-amino acids in peptides. [14] The characterization of peptides containing D-amino acids can present unique challenges, as they may exhibit different chromatographic behavior compared to their all-L-amino acid counterparts. [5][14][15]

Conclusion

This compound is a powerful and versatile building block in modern peptide synthesis. Its orthogonal protecting group strategy enables the synthesis of complex peptides with high precision and control. The incorporation of a D-amino acid enhances the biological stability of the resulting peptides, making this reagent particularly valuable for the development of peptide-based therapeutics. By understanding its properties and following robust synthetic and analytical protocols, researchers can effectively leverage this compound to advance their research and development efforts in the exciting field of peptide science.

References

-

Gelest. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Li, L., et al. Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 2013. [Link]

-

Bapeks. Fmoc-D-Lys-OAll.HCl. [Link]

-

Wang, Y., et al. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 2024. [Link]

-

Checco, J. W. Advancing d-amino acid-containing peptide discovery in the metazoan. Peptides, 2020. [Link]

-

Science.gov. d-amino acid-containing peptides: Topics. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of FMOC-D-LYS-OH HCl in Modern Peptide Synthesis. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Nowick, J. S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine, 2020. [Link]

-

Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 2006. [Link]

-

Isidro-Llobet, A., et al. Protecting Groups in Peptide Synthesis. Current Organic Chemistry, 2009. [Link]

-

Bofill, J. M., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2007. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. d-amino acid-containing peptides: Topics by Science.gov [science.gov]

- 6. peptide.com [peptide.com]

- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. nbinno.com [nbinno.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Fmoc-D-Lys-Oall HCl in different solvents

An In-Depth Technical Guide to the Solubility of Fmoc-D-Lys-Oall HCl

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-D-lysine allyl ester hydrochloride (this compound) is a critical building block in modern peptide synthesis, particularly for the introduction of D-lysine residues into peptide sequences. The D-configuration offers resistance to enzymatic degradation, a key strategy in therapeutic peptide design. The allyl ester (OAll) provides an orthogonal protecting group for the C-terminus, removable under specific palladium-catalyzed conditions, which allows for complex peptide modifications such as side-chain cyclization or C-terminal diversification.[1][2] Understanding the solubility of this reagent is paramount for researchers in drug development and peptide chemistry to ensure efficient reaction kinetics, prevent aggregation, and achieve high purity and yield in their synthetic endeavors.[3]

This guide provides a comprehensive overview of the solubility profile of this compound. While quantitative solubility data for this specific D-isomer is not extensively published, we will extrapolate from available data for the corresponding L-isomer and related Fmoc-amino acids, grounded in the fundamental principles of physical organic chemistry. Furthermore, we present a detailed, field-proven protocol for researchers to determine solubility in their own specific solvent systems, ensuring a self-validating approach to experimental design.

Core Principles Governing Solubility

The solubility of this compound is a multifactorial property dictated by the interplay of its distinct chemical moieties: the Fmoc group, the D-lysine side chain, the allyl ester, and the hydrochloride salt.

-

The Fmoc Group: The large, aromatic 9-fluorenylmethoxycarbonyl (Fmoc) group is highly nonpolar and hydrophobic. This moiety generally confers good solubility in a range of organic solvents.[4]

-

The D-Lysine Side Chain: The primary amine on the D-lysine side chain is protonated as a hydrochloride salt. This ionic character introduces a significant polar element to the molecule, favoring interactions with polar solvents.

-

The Allyl Ester: The C-terminal allyl ester is less polar than a free carboxylic acid, contributing to better solubility in moderately polar to nonpolar organic solvents.

-

The Hydrochloride Salt: The presence of the HCl salt dramatically increases the polarity of the molecule and introduces the potential for strong ionic interactions. This often necessitates the use of polar solvents capable of solvating the charged species. In some cases, the addition of a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA) may be required to neutralize the salt and improve solubility in less polar organic solvents prior to coupling reactions.

The overall solubility is a balance between these competing factors. A suitable solvent must be able to effectively solvate both the large, nonpolar Fmoc group and the polar, ionic hydrochloride portion of the molecule.

Quantitative Solubility Data

Direct, quantitative solubility data for this compound is limited in publicly available literature. However, data for the corresponding L-isomer, Fmoc-L-Lys-Oall HCl, provides a very strong and reliable surrogate, as stereochemistry does not significantly impact solubility in achiral solvents.

| Solvent | Solvent Type | Molarity (mM) | Concentration (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 224.74 | ≥ 100 | Data for L-isomer. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[5] |

Qualitative Solubility & Expected Trends

Based on the solubility principles of similar Fmoc-protected amino acids, we can predict the solubility of this compound in other common laboratory solvents.[4][6]

| Solvent | Solvent Type | Expected Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Widely used for peptide synthesis and known to be an excellent solvent for Fmoc-amino acids.[6] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Similar to DMF, often used as a substitute with a higher boiling point.[6] |

| Dichloromethane (DCM) | Chlorinated | Moderate to High | The nonpolar Fmoc group aids solubility, but the polar HCl salt may limit it. Often used in combination with more polar solvents. |

| Methanol (MeOH) | Polar Protic | Moderate | Capable of solvating the HCl salt, but may be less effective for the Fmoc group. |

| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | Generally a poorer solvent for complex Fmoc-amino acids compared to DMF or DMSO.[4] |

| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | Its solvating power for Fmoc-amino acids can be lower than that of DMF or NMP.[4] |

| Water | Polar Protic | Sparingly Soluble | The large hydrophobic Fmoc group significantly limits aqueous solubility.[7] |

| Chloroform (CHCl3) | Chlorinated | Moderate | Similar to DCM, solubility can be expected.[8] |

| Ethyl Acetate (EtOAc) | Ester | Limited | Generally not a primary solvent for dissolving Fmoc-amino acids for reactions. |

Experimental Workflow and Solvent Selection

The choice of solvent is intrinsically linked to the intended application. For solid-phase peptide synthesis (SPPS), the solvent must not only dissolve the amino acid derivative but also adequately swell the resin support. For solution-phase chemistry, the solvent must be compatible with all reactants and not interfere with the reaction mechanism.

Solvent Selection Workflow Diagram

The following diagram outlines a logical workflow for selecting an appropriate solvent system.

Caption: A decision-making workflow for solvent selection.

Protocol for Experimental Solubility Determination (Shake-Flask Method)

For applications requiring precise concentration data, or when using a novel solvent system, the shake-flask method is the gold standard for determining equilibrium solubility.[4]

Materials

-

This compound

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Scintillation vials or other sealable glass vials

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the solvent of interest to create a stock solution of known concentration.

-

Perform a series of dilutions to generate at least five standard solutions of decreasing concentrations. This will be used to create a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately add a known volume of the solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. A preliminary time-course study is recommended to determine the optimal equilibration time.

-

-

Sample Analysis:

-

Once equilibrium is reached, allow the vials to sit undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample through a 0.2 µm syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

-

Quantification:

-

Analyze the standard solutions and the diluted sample by HPLC, monitoring at a wavelength where the Fmoc group absorbs strongly (typically around 265 nm or 301 nm).

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Use the peak area of the diluted sample and the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: The shake-flask method for determining solubility.

Conclusion

This compound exhibits a solubility profile dominated by its large, hydrophobic Fmoc group and its polar hydrochloride salt. While highly soluble in polar aprotic solvents like DMSO and DMF, its solubility in other systems should be confirmed experimentally for critical applications. The provided workflows for solvent selection and solubility determination offer a robust framework for researchers to optimize their reaction conditions, ensuring the successful application of this versatile building block in peptide synthesis and drug discovery.

References

- A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5j5qis8Abr0wUSFTMKq3VRoqmM_Hy1_5pEg1kJUkt6NuSpa9EFdT6YE2u542ZFao7cja_jp8Re940ftkYjTmwvGZVQf1bbTD325uilZzn6Ve7_H4IR6EGEUtHcl2PAv6GZ43bXN50RMQndEDjqMefOLCzjRi3qcYNzGuA5gLbvQsx6L_3ZBtkuCAtvrbpxcPg60Xns7cD0fRmbhiB-n_I2XbaUSbzDrjLAQ==]

- A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkDtvtwZOcfABAV3CULUYbqtrK9VtVpuKoSuqY_AeqRY7WJQfhDOLVryIH0lSSgRJi-o9kQIeD3JLc8k3-by6-VG6JzQzmhZzWgmS1oce4SU8rw2G-AC3Jpdy8a07c9URV0uN2ObvJ8F4_4zgr18vMIUaoXGSqGfKH3wSMKnUwzuV5q7upOM8gBrjkD5IQd_QHjSniUuBXTW0CsKX6ytOz9Bg1COgw-WBZ3_X7BBeWhPRcr_nFveEF_bLCxC_nDrl5SfU-LAdNY2YmGq021Xg-uZCZy0FKDepf4_k=]

- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. … - ResearchGate. [URL: https://www.researchgate.

- Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3163351/]

- Fmoc-Lys-OAll.HCl | Amino Acid Derivative | MedChemExpress. [URL: https://www.medchemexpress.com/fmoc-lys-oall.hcl.html]

- Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. [URL: https://www.researchgate.net/figure/Solubility-of-Fmoc-protected-amino-acids-used-in-Project-C_tbl1_379963234]

- Nα-Fmoc-L-lysine allyl ester hydrochloride - Chem-Impex. [URL: https://www.chemimpex.com/products/na-fmoc-l-lysine-allyl-ester-hydrochloride]

- Fmoc-Lys-OH | Amino Acid Derivative - MedchemExpress.com. [URL: https://www.medchemexpress.com/fmoc-lys-oh.html]

- Amino Acid Derivatives for Peptide Synthesis - [Source not specified, general knowledge reference].

- Fmoc-D-Lys-OAll.HCl - Bapeks. [URL: https://www.bapeks.com/product/fmoc-d-lys-oall-hcl/]

- 815619-80-8|Fmoc-Lys-OAll.HCl|BLD Pharm. [URL: https://www.bldpharm.com/products/815619-80-8.html]

- This compound | 1272754-92-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5409064.htm]

- Fmoc-Lys(Alloc)-OH | Amino Acid Derivative | MedChemExpress. [URL: https://www.medchemexpress.com/Fmoc-Lys(Alloc)-OH.html]

- FMOC-LYS(ALOC)-OH | 146982-27-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5292327.htm]

- Fmoc-Lys(Alloc)-OH | Lysine Derivatives | TargetMol. [URL: https://www.targetmol.com/Fmoc-Lys(Alloc)-OH]

- EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents. [URL: https://patents.google.

- Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01625h]

- Fmoc-D-Lys(Aloc)-OH - [Source not specified, general knowledge reference].

- What solvent systems would be effective at dissolving Fmoc-lysine-OH? - Reddit. [URL: https://www.reddit.

- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9098014/]

- Organic & Biomolecular Chemistry - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2011/ob/c1ob05995a]

- Fmoc-D-Lys(Aloc)-OH | 214750-75-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/csw022726]

- N-alpha-Fmoc-D-lysine allyl ester*HCl | C24H29ClN2O4 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74890025]

Sources

- 1. peptide.com [peptide.com]

- 2. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FMOC-LYS(ALOC)-OH | 146982-27-6 [chemicalbook.com]

CAS number for Fmoc-D-Lys-Oall HCl

An In-Depth Technical Guide to Fmoc-D-Lys-Oall HCl for Advanced Peptide Synthesis and Bioconjugation

Introduction

Nα-Fmoc-D-lysine allyl ester hydrochloride, commonly abbreviated as this compound, is a specialized amino acid derivative crucial for advanced applications in peptide chemistry, drug development, and bioconjugation. Its unique trifecta of protecting groups—the fluorenylmethoxycarbonyl (Fmoc) group, the allyl ester (Oall), and its hydrochloride salt form—provides researchers with a versatile building block for complex molecular construction. This guide offers a comprehensive overview of its chemical properties, strategic applications, and detailed protocols for its use, grounded in the principles of modern peptide synthesis.

The primary significance of this compound lies in its capacity for orthogonal deprotection. The Fmoc group is labile to basic conditions, while the allyl ester is selectively cleaved by palladium catalysis. This orthogonality is paramount for intricate synthetic routes, such as the synthesis of cyclic peptides, branched peptides, or peptides intended for specific C-terminal modification. The hydrochloride salt enhances the compound's stability and improves its handling characteristics as a crystalline solid.

Chemical Properties and Data

This compound is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 1272754-92-3 | [1] |

| Molecular Formula | C24H29ClN2O4 | [1] |

| Molecular Weight | 445.0 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥99% (HPLC) | [1] |

| Optical Rotation | [α]D20 = +14 ± 2º (c=1 in MeOH) | [1] |

| Storage Conditions | 0-8 °C, store under an inert atmosphere | [1] |

The Strategic Role of Protecting Groups

The utility of this compound is defined by its protecting groups. The choice of these specific groups is a deliberate strategy to control reactivity at different stages of a synthetic workflow.

-

Nα-Fmoc Protection : The fluorenylmethoxycarbonyl (Fmoc) group safeguards the alpha-amino functionality of the D-lysine. In the context of Solid-Phase Peptide Synthesis (SPPS), this prevents the amino group from forming unwanted peptide bonds during the coupling of the subsequent amino acid. Its primary advantage is its facile removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent, without affecting acid-labile protecting groups commonly found on amino acid side chains.

-

C-Terminal Allyl Ester (Oall) Protection : The allyl ester protects the C-terminal carboxylic acid, preventing it from reacting during peptide elongation. Its key feature is its unique deprotection mechanism. Unlike acid-labile (e.g., t-butyl) or hydrogenolysis-labile (e.g., benzyl) esters, the allyl group is removed under neutral conditions using a palladium(0) catalyst and a scavenger molecule. This provides a critical orthogonal pathway, allowing for selective deprotection of the C-terminus while the peptide remains attached to the resin and all other side-chain protecting groups are intact.

-

Hydrochloride Salt : The presence of the hydrochloride salt improves the compound's crystallinity and shelf-life, making it easier to handle and weigh accurately compared to a free base, which might be oily or hygroscopic.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the manual incorporation of this compound as the first amino acid onto a rink amide resin. This foundational workflow is central to many advanced synthetic applications.

Objective: To covalently attach this compound to a solid support resin.

Materials:

-

Rink Amide MBHA resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

Methodology:

-

Resin Swelling:

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for 30 minutes with gentle agitation. This is critical for exposing the reactive sites on the resin beads.

-

Drain the DMF.

-

-

Initial Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the swollen resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a fresh aliquot of 20% piperidine/DMF for 15 minutes to ensure complete removal of the Fmoc group from the rink amide linker.

-

Wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU in a minimal amount of DMF.

-

Add 6 equivalents of DIPEA to the solution. The solution will typically turn yellow, indicating the formation of the active ester.

-

Allow the activation to proceed for 2-3 minutes. The DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the activation reaction.

-

-

Coupling to Resin:

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 2 hours at room temperature to ensure the coupling reaction goes to completion.

-

A Kaiser test can be performed on a small sample of beads to confirm the absence of free primary amines, indicating a successful coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle of peptide synthesis.

-

Visualization of the SPPS Coupling Workflow

Caption: Workflow for the initial coupling of this compound onto a solid support resin.

Orthogonal Deprotection and C-Terminal Modification

The true power of this compound is realized in its capacity for orthogonal C-terminal deprotection. While the peptide chain is still anchored to the resin and side-chain protecting groups (like Boc, tBu, Trt) remain intact, the allyl ester can be selectively cleaved. This strategy opens the door for sophisticated molecular engineering.

Scenario: On-resin cyclization of a linear peptide.

-

A linear peptide is synthesized on a solid support, with this compound as the C-terminal residue.

-

After synthesis is complete, the N-terminal Fmoc group is removed.

-

The C-terminal allyl group is then removed using a palladium catalyst.

Brief Protocol for Allyl Deprotection:

-

Reagents:

-

Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

-

Scavenger: Phenylsilane (PhSiH3) or Morpholine

-

Solvent: Anhydrous, deoxygenated DCM or THF

-

-

Procedure:

-

Swell the peptide-resin in the chosen solvent.

-

Prepare a solution of the palladium catalyst and the scavenger in the solvent.

-

Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon or Nitrogen) for 2-3 hours. The scavenger is crucial for trapping the cleaved allyl group and preventing side reactions.

-

Wash the resin extensively to remove all traces of the palladium catalyst and scavenger.

-

The result is a resin-bound peptide with a free N-terminus and a free C-terminus, ready for head-to-tail cyclization or conjugation to another molecule.

Applications in Research and Drug Development

The unique structural features of this compound make it an invaluable tool for several advanced research areas:

-

Bioconjugation: The ability to deprotect the C-terminus orthogonally allows for the specific attachment of reporter molecules, such as fluorescent dyes or biotin, to the end of a peptide chain while it is still on the resin. This is more efficient and specific than solution-phase conjugation.

-

Drug Delivery Systems: This amino acid derivative is explored in the formulation of advanced drug delivery systems.[1] For example, it can be used to link a therapeutic peptide to a larger carrier molecule, like a polymer or a lipid, to improve its pharmacokinetic profile, enhance targeted delivery, and minimize side effects.[1]

-

Synthesis of Complex Peptides: It is essential for synthesizing non-linear peptide architectures, including cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts, and branched peptides for creating multivalent constructs or peptide-based vaccines.

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool that enables sophisticated synthetic pathways that would be difficult or impossible with more conventional derivatives. Its capacity for orthogonal deprotection, coupled with the robust and well-understood chemistry of the Fmoc group, provides researchers and drug developers with precise control over their molecular designs. From creating stabilized cyclic peptide therapeutics to developing targeted drug delivery platforms, this compound is a cornerstone component in the modern peptide chemist's toolbox.

References

Sources

A Comprehensive Technical Guide to the Storage and Stability of Fmoc-D-Lys-Oall HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the critical parameters governing the storage and stability of Nα-(9-Fluorenylmethoxycarbonyl)-D-lysine allyl ester hydrochloride (Fmoc-D-Lys-Oall HCl). As a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of lysine residues with an orthogonally protected C-terminus, ensuring its integrity is paramount for the successful synthesis of complex peptides. This document will delve into the chemical rationale behind optimal storage conditions, potential degradation pathways, and methodologies for assessing the stability of this reagent.

Physicochemical Properties and Core Structure

This compound is a multifaceted amino acid derivative. Its stability is dictated by the interplay of its three key functional components: the base-labile Fmoc protecting group, the allyl ester at the C-terminus, and the hydrochloride salt of the side-chain amine.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₉ClN₂O₄ | [1] |

| Molecular Weight | 445.0 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity (Typical) | ≥ 99% (HPLC) | [2] |

| Storage Temperature | 0-8 °C | [2][3] |

Below is a diagram illustrating the chemical structure of this compound, highlighting its key functional groups.

Caption: Chemical structure of this compound.

Recommended Storage and Handling Conditions: A Rationale-Driven Approach

The overarching principle for storing this compound is to mitigate exposure to conditions that can initiate its degradation. The manufacturer's recommendation of refrigerated storage at 0-8 °C is a crucial first line of defense against thermal decomposition.[2][3] For long-term storage, temperatures as low as -20°C are often employed.[4]

Table 2: Recommended Storage and Handling Protocols

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°CShort-term: 0-8 °C | Minimizes the rate of thermally induced degradation pathways, such as the cleavage of the Fmoc group.[5][6] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The primary amine on the lysine side chain can be susceptible to oxidation over extended periods. |

| Moisture | Store in a tightly sealed container in a desiccated environment. | Moisture can facilitate the hydrolysis of the allyl ester, particularly in the presence of acidic or basic impurities.[7][8] |

| Light | Protect from direct light. | While not extensively documented for this specific molecule, fluorene-containing compounds can exhibit photosensitivity. |

| Handling | Allow the container to equilibrate to room temperature before opening. | This prevents condensation of atmospheric moisture onto the cold powder, which could compromise its stability. |

Potential Degradation Pathways and Their Mechanisms

Understanding the potential routes of degradation is critical for troubleshooting and ensuring the quality of peptide synthesis.

Base-Mediated Degradation of the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is notoriously labile to basic conditions.[9] Even trace amounts of basic impurities in solvents or on glassware can lead to premature deprotection. The degradation proceeds via a β-elimination mechanism, yielding dibenzofulvene and the free amine.

Caption: Base-mediated degradation of the Fmoc group.

Hydrolysis of the Allyl Ester

The allyl ester can undergo hydrolysis to the corresponding carboxylic acid, particularly in the presence of water and either an acid or a base catalyst.[7] While generally stable under neutral conditions, prolonged storage in a non-anhydrous environment can lead to a gradual loss of the allyl protecting group.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of an acid.[8]

-

Base-Catalyzed Hydrolysis (Saponification): This process is irreversible and results in the formation of a carboxylate salt and allyl alcohol.

Caption: Hydrolysis pathways of the allyl ester.

Thermal Degradation

At elevated temperatures, the Fmoc group can be cleaved even in the absence of a base.[5][6] Studies have shown that thermal cleavage can occur at temperatures around 120°C.[5] While not a concern under recommended storage conditions, this highlights the importance of avoiding exposure to high temperatures during handling and shipping.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly for critical applications, stability testing is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is the most common and effective method for determining the purity of this compound and detecting degradation products.[2][10]

Protocol: HPLC Purity Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

-

-

HPLC Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas of the main component and any impurity peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Stress Testing Protocol

To proactively assess stability, a stress testing protocol can be implemented.

-

Sample Preparation:

-

Aliquot several samples of this compound into individual vials.

-

-

Stress Conditions:

-

Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period (e.g., 1, 2, and 4 weeks).

-

Hydrolytic Stress:

-

Acidic: Dissolve a sample in a dilute HCl solution (pH 2) and incubate at room temperature.

-

Basic: Dissolve a sample in a dilute NaOH solution (pH 10) and incubate at room temperature.

-

-

Photostability: Expose a sample to a controlled light source (e.g., a photostability chamber) for a defined duration.

-

-

Analysis:

-

At each time point, analyze the stressed samples by HPLC as described above.

-

Compare the chromatograms to that of a control sample stored under recommended conditions.

-

Quantify the formation of degradation products.

-

Concluding Remarks

The stability of this compound is a critical factor in the successful synthesis of high-quality peptides. By adhering to the recommended storage and handling conditions, researchers can minimize the risk of degradation. The primary threats to the integrity of this reagent are exposure to basic conditions, moisture, and elevated temperatures. Regular purity assessment via HPLC is a best practice to ensure the quality of the starting material, thereby preventing downstream complications in peptide synthesis. This guide provides the foundational knowledge and practical protocols to empower researchers to maintain the stability and efficacy of this vital synthetic building block.

References

-

Götze, S., & Gmeiner, P. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 64(3), 200-202. [Link]

-

Götze, S., & Gmeiner, P. (2010). Thermal cleavage of the fmoc protection group. PubMed. [Link]

-

Chem-Impex. (n.d.). Nα-Fmoc-D-lysine allyl ester hydrochloride. Retrieved from [Link]

-

Bapeks. (n.d.). Fmoc-D-Lys-OAll.HCl. Retrieved from [Link]

-

Chem-Impex. (n.d.). Nα-Fmoc-L-lysine allyl ester hydrochloride. Retrieved from [Link]

-

Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

-

Lumen Learning. (n.d.). Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-D-Lys-OAll.HCl [bapeks.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chimia.ch [chimia.ch]

- 6. Thermal cleavage of the fmoc protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Purity Analysis of Fmoc-D-Lys-Oall HCl by High-Performance Liquid Chromatography: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the purity analysis of Fmoc-D-Lys-Oall HCl, a critical protected amino acid derivative used in peptide synthesis and drug development.[1] As the complexity and regulatory scrutiny of peptide-based therapeutics intensify, ensuring the purity of starting materials is paramount. This document delineates the fundamental principles of reversed-phase high-performance liquid chromatography (RP-HPLC) for this purpose, offering a detailed, step-by-step analytical method. The causality behind experimental choices, from column chemistry and mobile phase composition to detection parameters, is thoroughly explained. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for the quality control of Fmoc-protected amino acids.

Introduction: The Imperative of Purity in Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), the quality of the final peptide is intrinsically linked to the purity of the building blocks used.[2] this compound is a specialized amino acid derivative where the α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, and the carboxylic acid is protected as an allyl ester (OAll).[1][3] The D-configuration of lysine offers resistance to enzymatic degradation in therapeutic peptides. The Fmoc and OAll groups are orthogonal, meaning they can be selectively removed under different conditions without affecting each other, a cornerstone of modern peptide chemistry.[4][5][6]

Impurities in the this compound starting material can lead to the formation of deletion sequences, truncated peptides, or other side-products that are difficult to remove during purification of the final peptide.[7] Therefore, a validated analytical method to accurately determine the purity of this raw material is not merely a quality control measure but a critical step in ensuring the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution and sensitivity for separating the target compound from closely related impurities.[8]

The Analytical Cornerstone: Reversed-Phase HPLC (RP-HPLC)

For the analysis of moderately polar to non-polar compounds like Fmoc-protected amino acids, RP-HPLC is the method of choice.[7][8] The fundamental principle of RP-HPLC lies in the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[8]

The Stationary Phase: Choosing the Right Column

The heart of the HPLC system is the analytical column. For this compound, a C18 column is the standard and most effective choice.[9][10] These columns are packed with silica particles that have been chemically modified with 18-carbon alkyl chains, creating a hydrophobic surface. The key parameters for column selection include:

-

Particle Size: Smaller particles (e.g., 3-5 µm) provide higher separation efficiency but result in higher backpressure.

-

Pore Size: A pore size of 100-120 Å is typically suitable for small molecules like amino acid derivatives.[9]

-

Column Dimensions: A standard analytical column of 4.6 mm internal diameter and 150-250 mm length is appropriate for this analysis.[9][10]

The hydrophobicity of the Fmoc group will dominate the retention behavior of this compound on the C18 stationary phase.

The Mobile Phase: Driving the Separation

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier. By varying the ratio of these two components in a gradient elution, compounds with different hydrophobicities can be sequentially eluted from the column.

-

Aqueous Component (Solvent A): Highly purified water containing a small amount of an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%.[10] TFA serves two critical functions: it acidifies the mobile phase to ensure the consistent protonation of any ionizable groups and it acts as an ion-pairing agent to improve peak shape.

-

Organic Modifier (Solvent B): Acetonitrile is the preferred organic solvent for peptide and amino acid analysis due to its low viscosity and UV transparency.

A gradient elution, starting with a high concentration of the aqueous phase and gradually increasing the organic phase concentration, will be employed. This allows for the elution of more polar impurities early in the run, followed by the target compound, and finally any more hydrophobic impurities.

Detection: Visualizing the Eluted Compounds

The Fmoc group possesses a strong chromophore, making UV detection a highly sensitive and straightforward method for the analysis of this compound. The fluorenyl group exhibits significant absorbance at approximately 265 nm and 301 nm.[11] Detection at 265 nm is often preferred for quantification due to a higher molar absorptivity.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the purity analysis of this compound by RP-HPLC. This method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[12][13][14][15][16]

Materials and Reagents

-

This compound (Reference Standard and Sample)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Trifluoroacetic Acid (TFA, HPLC Grade)

-

Methanol (HPLC Grade, for sample preparation)

Instrumentation

-

HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

-

Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

-

Sample Diluent: Methanol or a mixture of Mobile Phase A and B.

-

Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to achieve a final concentration of approximately 1.0 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the reference standard solution.

HPLC Method Parameters

| Parameter | Value | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of protected amino acids. |

| Mobile Phase A | 0.1% TFA in Water | Acidifies mobile phase and improves peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |

| Gradient | 30% to 95% B over 20 min | Ensures separation of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintains consistent retention times. |

| Detection Wavelength | 265 nm | High absorbance for the Fmoc group. |

| Injection Volume | 10 µL | Standard injection volume. |

Analytical Procedure Workflow

The following diagram illustrates the overall workflow for the purity analysis of this compound.

Caption: Workflow for the HPLC Purity Analysis of this compound.

Data Analysis and Purity Calculation

The purity of this compound is typically determined by area normalization. This method assumes that all impurities have a similar UV response at the detection wavelength.

% Purity = (Area of the Main Peak / Total Area of All Peaks) x 100

Potential Impurities and Method Specificity

The specificity of the HPLC method is its ability to resolve the main component from potential impurities.[14] For this compound, potential impurities may arise from the synthesis of the compound itself or from its degradation. These can include:

-

Free D-Lysine: If the Fmoc group is prematurely cleaved.

-

Fmoc-OH and other Fmoc-related impurities: From the Fmoc-donating reagent.[11]

-

Diastereomers: If the starting D-lysine was not enantiomerically pure.

-

By-products of Fmoc deprotection: Such as dibenzofulvene-piperidine adducts if piperidine is used in any upstream processing.[17]

The developed HPLC method should demonstrate baseline separation of the main peak from any of these potential impurities.

Method Validation: Ensuring Trustworthiness and Reliability

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[12][13][15][16] According to ICH guidelines, the validation of a purity method should include the following parameters:

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

The following diagram illustrates the relationship between key validation parameters.

Caption: Interrelation of Key HPLC Method Validation Parameters.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts the success of peptide synthesis and the quality of the final therapeutic product. The RP-HPLC method detailed in this guide provides a robust and reliable framework for the accurate determination of its purity. By understanding the scientific principles behind the method and adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality and consistency of this essential building block. This in-depth guide serves as a practical resource for implementing a self-validating quality control system, ultimately contributing to the development of safer and more effective peptide-based therapeutics.

References

- "Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC." Vertex AI Search.

- "Principle of Peptide Purity Analysis Using HPLC - Mtoz Biolabs." Vertex AI Search.

- "Reverse-phase HPLC Peptide Purific

- "HPLC Method Development and Validation for Pharmaceutical Analysis." Vertex AI Search.

- "Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed." Vertex AI Search.

- "Overview of Solid Phase Peptide Synthesis (SPPS)." Vertex AI Search.

- "Steps for HPLC Method Validation - Pharmaguideline." Vertex AI Search.

- "(PDF)

- "Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein - Waters Corpor

- "RP-HPLC Peptide Purity Analysis - Cre

- "Protecting Groups in Peptide Synthesis | Biosynth." Vertex AI Search.

- "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC." Vertex AI Search.

- "A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem." Vertex AI Search.

- "Protecting Groups in Peptide Synthesis | Springer N

- "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo." Vertex AI Search.

- "High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl." Vertex AI Search.

- "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC - Sigma-Aldrich." Vertex AI Search.

- "New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific." Vertex AI Search.

- "Nα-Fmoc-D-lysine allyl ester hydrochloride - Chem-Impex." Vertex AI Search.

- "Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich." Vertex AI Search.

- "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI." Vertex AI Search.

- "Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis - Scribd." Vertex AI Search.

- "Fmoc-Lys-OAll.HCl | Amino Acid Derivative | MedChemExpress." Vertex AI Search.

- "HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Deriv

- "Analysis of Amino Acids by HPLC - Agilent." Vertex AI Search.

-

"N-alpha-Fmoc-D-lysine allyl ester*HCl | C24H29ClN2O4 | CID 74890025 - PubChem." PubChem, [Link].

-

"Amino Acid Sidechain Deprotection - Aapptec Peptides." Aapptec, [Link].

-

"Fmoc-Lys-Oall | C24H28N2O4 | CID 10938433 - PubChem - NIH." PubChem, [Link].

-

"Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC - NIH." National Institutes of Health, [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. N-alpha-Fmoc-D-lysine allyl ester*HCl | C24H29ClN2O4 | CID 74890025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 8. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

- 10. hplc.eu [hplc.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pharmtech.com [pharmtech.com]

- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 14. researchgate.net [researchgate.net]

- 15. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 16. actascientific.com [actascientific.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Fmoc-D-Lys-Oall HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction